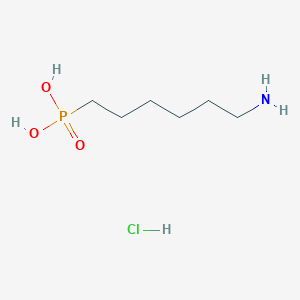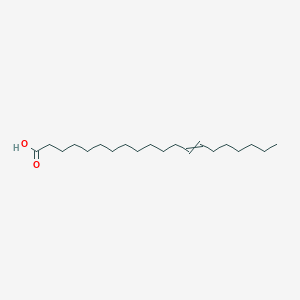
6-Aminohexylphosphonic acid hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexylphosphonic acid hydrochloride salt is a chemical compound with the molecular formula C6H17ClNO3P and a molecular weight of 217.63 g/mol . It is a white solid that is primarily used as a coupling agent in various chemical reactions, specifically reacting with carbonyl functions such as aldehydes or ketones to form an imine ligation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminohexylphosphonic acid hydrochloride salt typically involves the reaction of hexylamine with phosphonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 6-Aminohexylphosphonic acid hydrochloride salt undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with carbonyl compounds to form imine ligations.
Oxidation and Reduction Reactions: Can undergo oxidation to form corresponding phosphonic acid derivatives.
Common Reagents and Conditions:
Aldehydes and Ketones: Used in imine ligation reactions.
Oxidizing Agents: Used in oxidation reactions to form phosphonic acid derivatives.
Major Products Formed:
Imines: Formed from the reaction with aldehydes or ketones.
Phosphonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
6-Aminohexylphosphonic acid hydrochloride salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-aminohexylphosphonic acid hydrochloride salt involves its ability to react with carbonyl functions such as aldehydes or ketones to form imine ligations. This reaction is facilitated by the presence of the amino group, which acts as a nucleophile, attacking the carbonyl carbon and forming a stable imine bond . The molecular targets and pathways involved in this reaction are primarily related to the formation of stable covalent bonds with carbonyl-containing compounds .
Comparison with Similar Compounds
6-Phosphonohexanoic Acid: Similar in structure but lacks the amino group, making it less reactive in imine ligation reactions.
3-Aminopropylphosphonic Acid: Shorter carbon chain, which affects its reactivity and application.
4-Aminobutylphosphonic Acid: Similar to 3-aminopropylphosphonic acid but with a slightly longer carbon chain.
Uniqueness: 6-Aminohexylphosphonic acid hydrochloride salt is unique due to its specific structure, which includes both an amino group and a phosphonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H17ClNO3P |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
6-aminohexylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C6H16NO3P.ClH/c7-5-3-1-2-4-6-11(8,9)10;/h1-7H2,(H2,8,9,10);1H |
InChI Key |
WQDFKCNDHMSGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCP(=O)(O)O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
![[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)

![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)



![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)




